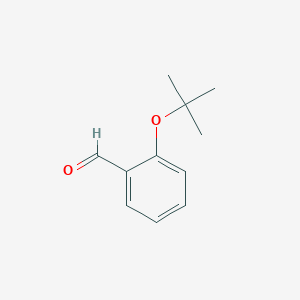

2-Tert-butoxybenzaldehyde

Description

Significance of Aromatic Aldehydes in Advanced Organic Synthesis

Aromatic aldehydes are a class of organic compounds defined by an aldehyde group attached directly to an aromatic ring. wisdomlib.org They are fundamental building blocks in organic synthesis, serving as crucial intermediates in the creation of a wide array of more complex molecules. numberanalytics.comfiveable.menumberanalytics.com Their importance is rooted in the reactivity of the carbonyl group, which readily participates in a variety of chemical transformations. numberanalytics.com

These reactions include nucleophilic additions, condensation reactions, and electrophilic substitutions, which allow for the construction of diverse functional groups and molecular frameworks. numberanalytics.com The versatility of aromatic aldehydes makes them indispensable in numerous industries. In the pharmaceutical sector, they are key to synthesizing various drugs and their intermediates. numberanalytics.comnumberanalytics.com They also play a vital role in the agrochemical industry for the production of pesticides and in materials science for creating polymers and dyes. numberanalytics.com The ability to introduce various substituents onto the aromatic ring further allows for the fine-tuning of the compound's properties and reactivity to suit specific synthetic goals. fiveable.mewisdomlib.org

Contextualizing 2-Tert-butoxybenzaldehyde within the Butoxybenzaldehyde Isomer Family

This compound is a member of the butoxybenzaldehyde family, which consists of isomers where a butoxy group is attached to a benzaldehyde (B42025) structure. The isomers vary by the type of butoxy group (n-butoxy, sec-butoxy, isobutoxy, or tert-butoxy) and its position (ortho, meta, or para) on the benzene (B151609) ring.

The "tert-butoxy" group in this compound specifies a (CH₃)₃CO- group. The "2-" or "ortho" position indicates that this bulky group is located on the carbon atom adjacent to the aldehyde (-CHO) group. This specific arrangement distinguishes it from its isomers, 3-tert-butoxybenzaldehyde (B2559923) (meta) and 4-tert-butoxybenzaldehyde (para). The steric hindrance provided by the large tert-butoxy (B1229062) group at the ortho position significantly influences the compound's reactivity and selectivity in chemical reactions compared to its meta and para isomers, where the group is positioned further from the reactive aldehyde functionality. For instance, a known method to produce o-tert-butoxybenzaldehyde involves the reaction of o-hydroxybenzaldehyde with isobutene using boron trifluoride as an acid catalyst. google.com

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its utility as a specialized chemical intermediate. A significant application is its role as a precursor for o-hydroxybenzaldehyde (salicylaldehyde), a widely used compound in synthesis. google.com The tert-butyl group can function as a protecting group for the hydroxyl functionality, which can be removed under specific acidic conditions. smolecule.com

The compound is also used in the study of reaction mechanisms. For example, research has explored the deuteration of related compounds like 2-n-butoxybenzaldehyde using organocatalysts, providing insights into reaction pathways like the benzoin (B196080) reaction. acs.org Furthermore, derivatives of butoxybenzaldehydes are investigated for their potential as building blocks for biologically active molecules and new therapeutic agents. The synthesis of this compound and its isomers is also a subject of academic and industrial interest, with various methods being developed and optimized to improve yield and efficiency. google.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol uni.lu |

| CAS Number | 35129-22-7 glpbio.comapolloscientific.co.uk |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]benzaldehyde uni.lu |

| SMILES | CC(C)(C)OC1=CC=CC=C1C=O uni.lu |

| InChI Key | NAGSWLQWNWNACQ-UHFFFAOYSA-N uni.lu |

Comparison of Tert-butoxybenzaldehyde Isomers

| Isomer | Position of Tert-butoxy Group | Key Features |

| This compound | Ortho | Significant steric hindrance from the bulky tert-butoxy group adjacent to the aldehyde, influencing reactivity. |

| 3-Tert-butoxybenzaldehyde | Meta | The tert-butoxy group is at the meta position, influencing reactivity and selectivity differently from the ortho isomer due to electronic effects and reduced steric clash. |

| 4-Tert-butoxybenzaldehyde | Para | The tert-butoxy group is at the para position, remote from the aldehyde group, minimizing steric hindrance and primarily exerting electronic effects. It is used as a precursor for liquid crystals. smolecule.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGSWLQWNWNACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566039 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35129-22-7 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Tert Butoxybenzaldehyde and Its Derivatives

Classical and Modern Synthetic Routes to 2-Tert-butoxybenzaldehyde

The preparation of this compound relies on established organic reactions, including organometallic formylations, nucleophilic substitutions for ether formation, and oxidation pathways.

A prominent method for introducing a formyl group onto an aromatic ring is through the reaction of a Grignard reagent with a formylating agent. This approach is applicable to the synthesis of tert-butoxybenzaldehydes. The general process involves the formation of a tert-butoxyphenylmagnesium halide, which then acts as a nucleophile.

The synthesis begins with a halogenated tert-butoxybenzene, such as 2-tert-butoxybromobenzene. This precursor reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, 2-tert-butoxyphenylmagnesium bromide. This organometallic intermediate is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF. A subsequent acidic workup hydrolyzes the intermediate to yield the final product, this compound. google.comyoutube.com

A patent describes a similar synthesis for the para- and meta-isomers, achieving high purity and yield. google.com For instance, p-tert-butoxyphenylmagnesium chloride was prepared and reacted with dimethylformamide to produce p-tert-butoxybenzaldehyde. google.com This methodology is directly adaptable for the ortho-isomer.

Table 1: Grignard-Mediated Synthesis of tert-Butoxybenzaldehydes

| Precursor | Grignard Reagent | Formylating Agent | Product |

| p-tert-Butoxychlorobenzene | p-tert-Butoxyphenylmagnesium chloride | N,N-Dimethylformamide | p-tert-Butoxybenzaldehyde |

| m-tert-Butoxyhalobenzene | m-tert-Butoxyphenylmagnesium halide | N,N-Dimethylformamide | m-tert-Butoxybenzaldehyde |

| o-tert-Butoxyhalobenzene | o-tert-Butoxyphenylmagnesium halide | N,N-Dimethylformamide | o-tert-Butoxybenzaldehyde |

An alternative strategy involves the formation of the ether bond through a condensation reaction, a classic example being the Williamson ether synthesis. libretexts.org This route is particularly useful as it starts from the readily available 2-hydroxybenzaldehyde (salicylaldehyde).

In this method, the phenolic hydroxyl group of salicylaldehyde (B1680747) is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic sodium or potassium salt. This phenoxide then reacts with a tert-butyl alkylating agent, like tert-butyl bromide or tert-butyl chloride, via a nucleophilic substitution reaction. Due to the steric hindrance of the tert-butyl group, the reaction typically proceeds through an SN1 mechanism involving the formation of a tert-butyl carbocation, or an elimination-addition pathway with isobutylene (B52900) as an intermediate. The phenoxide attacks this electrophile to form the desired this compound. A similar alkylation of 2,3-dihydroxybenzaldehyde (B126233) has been reported, demonstrating the viability of this approach on substituted hydroxybenzaldehydes. mdpi.com

This method is a cornerstone of ether synthesis and its application to ortho-substituted phenols is well-established. sigmaaldrich.commasterorganicchemistry.com

Electrochemical methods offer a green and efficient alternative for oxidation reactions. semanticscholar.orgosti.govresearchgate.net The synthesis of aldehyde derivatives can be achieved through the mediated electrochemical oxidation of a suitable precursor, such as 2-tert-butoxybenzyl alcohol. While many electrochemical methods focus on the oxidation of alcohols and aldehydes to carboxylic acids, the selective oxidation to the aldehyde stage is possible under controlled conditions. osti.govacs.org

This process often employs a mediator, such as the 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) radical or its derivatives (e.g., 4-acetamido-TEMPO). researchgate.netacs.org In the electrochemical cell, the mediator is oxidized at the anode to its active oxoammonium ion form. This species then chemically oxidizes the alcohol (e.g., 2-tert-butoxybenzyl alcohol) to the corresponding aldehyde (this compound), while the mediator is reduced back to its hydroxylamine (B1172632) form. The hydroxylamine is then re-oxidized at the anode, completing the catalytic cycle. This indirect, mediated process can avoid over-oxidation and often proceeds under mild, room-temperature conditions in aqueous media, enhancing its practicality and environmental friendliness. semanticscholar.orgresearchgate.net

Table 2: Mediators in Electrochemical Alcohol Oxidation

| Mediator | Abbreviation | Key Feature |

| 2,2,6,6-tetramethylpiperidine N-oxyl | TEMPO | Widely used for selective alcohol oxidation |

| 4-Acetamido-TEMPO | ACT | Effective and inexpensive catalyst for oxidation in aqueous media |

| 9-Azabicyclo[3.3.1]nonane N-oxyl | ABNO | Highly active aminoxyl radical catalyst |

| 2-Azaadamantane N-oxyl | AZADO | Highly active catalyst for alcohol oxidation |

Acid-catalyzed etherification provides another pathway to synthesize this compound from 2-hydroxybenzaldehyde. masterorganicchemistry.com This reaction typically involves treating the phenolic aldehyde with a source of the tert-butyl group, such as isobutylene or tert-butanol (B103910), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst. nih.govyoutube.com

The mechanism involves the protonation of isobutylene by the acid catalyst to generate a stable tert-butyl carbocation. The lone pair of electrons on the phenolic oxygen of 2-hydroxybenzaldehyde then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the this compound product and regenerates the acid catalyst. masterorganicchemistry.com Careful control of reaction conditions, such as temperature, is crucial to prevent side reactions like polymerization of isobutylene or undesired reactions involving the aldehyde group. This method is effective for creating ethers from tertiary alcohols or their corresponding alkenes due to the stability of the intermediate carbocation. libretexts.orgnih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role not only in the synthesis of the core structure of this compound but also in its subsequent functionalization to create a diverse range of derivatives.

Once this compound is synthesized, its aldehyde group serves as a handle for further molecular elaboration. Organocatalysis has emerged as a powerful tool for the direct functionalization of aldehydes. ntu.edu.sg Specifically, chiral secondary amines, such as proline and its derivatives (e.g., α,α-diarylprolinol silyl (B83357) ethers), can catalyze a variety of asymmetric transformations at the α-position of the aldehyde. acs.orgacs.org

The catalytic cycle operates through the formation of a nucleophilic enamine intermediate from the reaction between the aldehyde (this compound) and the secondary amine catalyst. acs.org This enamine then reacts with various electrophiles, allowing for the stereoselective formation of new bonds at the alpha-carbon. nih.govrsc.org After the reaction, the intermediate iminium ion is hydrolyzed to release the functionalized aldehyde product and regenerate the catalyst. acs.org This methodology provides access to a wide array of chiral derivatives of this compound.

Table 3: Organocatalytic α-Functionalization of Aldehydes

| Reaction Type | Electrophile | Bond Formed |

| α-Amination | Azodicarboxylates | C-N |

| α-Oxygenation | Nitrosobenzene | C-O |

| α-Fluorination | N-Fluorobenzenesulfonimide (NFSI) | C-F |

| α-Chlorination | N-Chlorosuccinimide (NCS) | C-Cl |

| α-Bromination | N-Bromosuccinimide (NBS) | C-Br |

| α-Sulfenylation | Phenylsulfenyl chloride | C-S |

| α-Alkylation | Michael acceptors, alkyl halides | C-C |

This approach enables the synthesis of complex molecules with high enantioselectivity, starting from the relatively simple this compound scaffold. acs.orgrsc.org

Transition Metal-Catalyzed Coupling Reactions Relevant to Aromatic Aldehydes

The introduction of the aldehyde functionality onto an aromatic ring, or the modification of a pre-existing substituted benzene (B151609) ring, can be efficiently achieved through various transition metal-catalyzed coupling reactions. These methods offer a powerful toolkit for the synthesis of this compound and its analogues.

Palladium-catalyzed reactions are at the forefront of aromatic aldehyde synthesis. rsc.orgrsc.org One prominent method is the formylation of aryl halides. acs.orgorganic-chemistry.org This transformation can be accomplished using a palladium catalyst in the presence of a suitable C1 source, such as carbon monoxide or a surrogate like tert-butyl isocyanide, and a hydride donor. rsc.orgrsc.orgorganic-chemistry.org For instance, an appropriately substituted aryl halide, such as 1-bromo-2-(tert-butoxy)benzene, could serve as a precursor to this compound through a palladium-catalyzed formylation reaction. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the C1 component and subsequent reductive elimination to yield the aromatic aldehyde. acs.org

Recent advancements have focused on developing milder and more user-friendly protocols, avoiding the use of highly toxic and gaseous carbon monoxide. princeton.edu For example, the use of formic acid as both a carbonyl and hydrogen donor, activated by propylphosphonic anhydride, provides a convenient route to aromatic aldehydes from aryl iodides without the need for an external phosphine (B1218219) ligand or an inert atmosphere. nih.gov Another innovative approach involves the palladium-catalyzed nitromethylation of aryl halides, where nitromethane (B149229) serves as a formylation equivalent. The resulting arylnitromethanes can then be converted to the corresponding aldehydes in a one-pot procedure. organic-chemistry.org

Rhodium-catalyzed hydroformylation represents another key strategy for the synthesis of aldehydes. acs.orgnih.govacs.orgresearchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. While typically applied to alkenes, variations of this methodology can be adapted for the synthesis of aromatic aldehydes. Transfer hydroformylation, for instance, utilizes an alkyl aldehyde as the source of both the formyl group and the hydride, avoiding the need for syngas (a mixture of carbon monoxide and hydrogen). nih.gov

The Stetter reaction, a nucleophilic acylation reaction, can also be employed in the synthesis of certain derivatives that could be precursors to substituted benzaldehydes. This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt or cyanide. wikipedia.org While not a direct method for the synthesis of this compound itself, it offers a route to 1,4-dicarbonyl compounds that can be further elaborated.

The following table summarizes some key transition metal-catalyzed reactions applicable to the synthesis of aromatic aldehydes:

| Reaction Name | Catalyst | Typical Substrates | C1 Source | Key Features |

| Palladium-Catalyzed Formylation | Palladium complexes | Aryl halides (I, Br, Cl) | CO, tert-butyl isocyanide, formic acid, nitromethane | High functional group tolerance, versatile C1 sources. rsc.orgrsc.orgacs.orgorganic-chemistry.orgnih.govorganic-chemistry.org |

| Rhodium-Catalyzed Hydroformylation | Rhodium complexes | Alkenes | Syngas (CO/H₂), alkyl aldehydes | Atom-economical, can be highly regioselective. acs.orgnih.govacs.orgresearchgate.net |

| Stetter Reaction | Thiazolium salts, cyanide | Aldehydes, α,β-unsaturated compounds | N/A | Forms 1,4-dicarbonyl compounds. wikipedia.org |

Protecting Group Strategies in this compound Chemistry

In the multi-step synthesis of complex molecules containing the this compound moiety, the aldehyde group is often susceptible to undesired reactions under various conditions. Therefore, the use of protecting groups is a critical strategy to ensure the successful execution of the synthetic route.

The aldehyde functionality is commonly protected as an acetal (B89532). organic-chemistry.orglibretexts.orgkhanacademy.org While the direct use of a simple tert-butyl group as a protecting group for an aldehyde is not standard, the principles of acetal formation can be applied using reagents containing a tert-butyl moiety. For example, reaction of the aldehyde with an alcohol such as tert-butanol under acidic conditions would not lead to a stable acetal due to steric hindrance and the equilibrium favoring the starting materials.

A more viable strategy involves the formation of a cyclic acetal where a diol containing a tert-butyl group is used. However, the most common and effective way to protect an aldehyde is by converting it into a cyclic acetal using a simple diol like ethylene (B1197577) glycol or 1,3-propanediol. The stability of the resulting 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring provides robust protection under neutral to strongly basic conditions. organic-chemistry.org

In the context of this compound, the tert-butoxy (B1229062) group itself on the aromatic ring is an ether linkage. The stability of this group under various reaction conditions is a key consideration. tert-Butyl ethers are generally stable to basic and nucleophilic reagents but are sensitive to acidic conditions. organic-chemistry.org This orthogonality in reactivity between the tert-butoxy group and a protected aldehyde (as an acetal, which is also acid-labile) needs to be carefully managed during a synthetic sequence.

The following table outlines common protecting groups for aldehydes and the stability of the tert-butyl ether:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability of tert-Butoxy Ether |

| Aldehyde | Cyclic Acetal (e.g., 1,3-dioxolane) | Diol, acid catalyst | Aqueous acid | Stable under basic and neutral conditions. organic-chemistry.org |

| Phenolic Hydroxyl | tert-Butyl Ether | Isobutylene, acid catalyst | Strong acid (e.g., TFA, HCl) | - |

The selective removal of a protecting group is as crucial as its installation. For a protected derivative of this compound, the deprotection strategy must consider the lability of both the aldehyde protecting group and the tert-butoxy ether.

The deprotection of acetals to regenerate the aldehyde is typically achieved under acidic conditions. organic-chemistry.org A wide range of acidic reagents can be employed, from dilute aqueous acids to Lewis acids in the presence of a water source. nih.gov The choice of reagent and conditions can be tuned to achieve selectivity. For instance, milder Lewis acids or solid-supported acid catalysts can be used to minimize side reactions. nih.gov

The cleavage of a tert-butyl ether also requires acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) or strong mineral acids are commonly used. researchgate.net Given that both the acetal and the tert-butyl ether are acid-labile, selective deprotection can be challenging. However, it is often possible to find conditions where the acetal is cleaved while the tert-butyl ether remains intact, or vice versa, by carefully controlling the reaction parameters such as the nature of the acid, temperature, and reaction time. For example, some Lewis acids may show selectivity for acetal cleavage over tert-butyl ether cleavage. researchgate.net

The following table provides examples of reagents used for the deprotection of acetals and tert-butyl ethers:

| Protecting Group | Deprotection Reagents | Conditions |

| Cyclic Acetal | Aqueous HCl, H₂SO₄, p-toluenesulfonic acid, Lewis acids (e.g., AlCl₃, ZnBr₂) | Mild to moderate acidic conditions, often in the presence of water. organic-chemistry.orgnih.gov |

| tert-Butyl Ether | Trifluoroacetic acid (TFA), HBr in acetic acid, 4 N HCl | Strong acidic conditions. organic-chemistry.orgresearchgate.net |

Mechanistic Investigations of 2 Tert Butoxybenzaldehyde Reactions

Nucleophilic Acyl Substitution and Umpolung Chemistry

The concept of "umpolung," or polarity inversion, is central to the modern synthetic utility of aldehydes like 2-tert-butoxybenzaldehyde. Naturally, the carbonyl carbon of an aldehyde is an electrophile. However, through catalysis, its polarity can be inverted, transforming it into a nucleophilic acyl anion equivalent. This transformation is pivotal for forming carbon-carbon bonds that are otherwise challenging to access.

Formation and Reactivity of Acyl Anion Adducts

The generation of acyl anion equivalents from this compound is predominantly achieved using N-heterocyclic carbene (NHC) catalysts. The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. This initial step forms a zwitterionic tetrahedral intermediate, often referred to as the primary adduct. This adduct is the precursor to the acyl anion equivalent. The bulky tert-butoxy (B1229062) group at the ortho position of the benzaldehyde (B42025) ring introduces significant steric hindrance, which can influence the rate of this initial binding event.

Once formed, this acyl anion adduct is a potent nucleophile. Its reactivity is harnessed in various synthetic transformations, such as the benzoin (B196080) and Stetter reactions. The adduct can react with a second molecule of an aldehyde (in a benzoin condensation) or with an activated electrophile like an α,β-unsaturated ester (in a Stetter reaction) to form new carbon-carbon bonds.

Dynamics and Role of Breslow Intermediates

The zwitterionic adduct formed from the NHC and this compound undergoes a crucial proton transfer to form a more stable enaminol species known as the Breslow intermediate. This intermediate is the key species that embodies the umpolung reactivity. The formation of the Breslow intermediate involves a formal 1,2-proton shift from the original aldehyde carbon to the oxygen atom.

N-Heterocyclic Carbene (NHC) Catalysis Involving this compound

N-Heterocyclic carbenes are a versatile class of organocatalysts that have revolutionized the field of synthetic chemistry, particularly in their ability to mediate the umpolung of aldehydes. The design of the NHC catalyst is critical for achieving high efficiency and selectivity in transformations involving sterically demanding substrates like this compound.

Catalyst Design and Substrate Specificity in NHC-Mediated Transformations

The choice of the NHC precatalyst, typically an azolium salt (e.g., imidazolium, thiazolium, or triazolium), is fundamental to the reaction's success. The structure of the NHC, particularly the substituents on the nitrogen atoms, dictates its catalytic activity. For a substrate like this compound, the catalyst must balance sufficient nucleophilicity to attack the sterically shielded carbonyl group with the ability to stabilize the resulting intermediates.

Substrate specificity is influenced by both the electronic nature and steric profile of the aldehyde. The electron-donating tert-butoxy group can modulate the electrophilicity of the carbonyl carbon. Furthermore, the steric bulk of the ortho-substituent can prevent oversized NHC catalysts from accessing the reactive site, leading to lower reaction rates or complete inhibition of catalysis. Conversely, it can also be exploited to favor specific stereochemical outcomes in asymmetric catalysis.

| NHC Precursor Type | Key Feature | Expected Reactivity with this compound | Rationale |

|---|---|---|---|

| Thiazolium | More acidic C2-H, historically used | Moderate | Can be effective but may require stronger bases for deprotonation. |

| Imidazolium (Saturated, e.g., SIPr) | Strongly nucleophilic, sterically bulky | Potentially low | High steric clash between the bulky SIPr catalyst and the ortho-tert-butoxy group may hinder the initial nucleophilic attack. |

| Triazolium | More acidic C-H, highly tunable | Potentially high | Often more active catalysts; tunable steric and electronic properties allow for optimization to accommodate the substrate. |

Influence of Catalyst Steric and Electronic Properties on Reaction Pathways

The steric and electronic properties of the NHC catalyst are intrinsically linked and have a profound impact on the reaction pathway.

Steric Properties: The size of the substituents on the NHC (often bulky aryl groups like mesityl or diisopropylphenyl) is a key design element. For this compound, a catalyst with excessive steric bulk may completely shut down the reaction. However, a well-matched catalyst can create a chiral pocket around the active site, enabling high levels of enantioselectivity in asymmetric transformations. The steric interaction between the catalyst and the substrate's tert-butoxy group can lock the Breslow intermediate into a specific conformation, directing the approach of the next reactant.

Electronic Properties: The electronic nature of the NHC, governed by the substituents on its backbone, influences its nucleophilicity and the stability of the catalytic intermediates. Electron-withdrawing groups on the N-aryl substituents can increase the acidity of the azolium precursor and modulate the catalyst's activity. The interplay between the electron-donating tert-butoxy group on the substrate and the electronic character of the NHC catalyst determines the rates of key steps, including the initial nucleophilic attack and the final catalyst regeneration.

Proton Transfer and Deuteration Mechanisms

The key proton transfer step in NHC catalysis—the conversion of the initial zwitterionic adduct to the Breslow intermediate—can be interrogated using isotopic labeling studies. Specifically, by replacing the aldehydic proton of this compound with deuterium (B1214612) (forming this compound-d1), a kinetic isotope effect (KIE) can be measured.

This technique is a powerful tool for elucidating reaction mechanisms. If the C-H (or C-D) bond is broken in the rate-determining step of the reaction, a primary KIE (typically >2) will be observed. Studies on related aromatic aldehydes have shown that the formation of the Breslow intermediate is often the turnover-limiting step. Therefore, a significant KIE would provide strong evidence that the proton transfer is a kinetically relevant event.

Recent advancements have leveraged the reversibility of Breslow intermediate formation to develop efficient methods for aldehyde deuteration. By using a deuterium source like D₂O and an appropriate NHC catalyst, the aldehydic proton can be exchanged for deuterium, providing a practical route to isotopically labeled compounds. The efficiency of this hydrogen-deuterium exchange is highly dependent on the catalyst's ability to promote the reversible formation of the Breslow intermediate while suppressing irreversible downstream reactions like benzoin condensation.

| Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| This compound | kH | ~4.5 | A significant primary KIE suggests that the C-H bond cleavage is part of the rate-determining step for the formation of the Breslow intermediate. |

| This compound-d1 | kD |

Elucidation of Grotthus-type Mechanisms in Aldehyde Transformations

The Grotthuss mechanism, originally proposed to describe proton mobility in water, involves a series of proton transfers along a hydrogen-bonded network. wikipedia.org This "proton jumping" allows for much faster proton transport than would be possible through simple diffusion. While direct studies on this compound are not extensively detailed in publicly available literature, the principles of Grotthuss-type mechanisms can be extended to understand certain transformations of aldehydes in protic solvents or in the presence of catalysts capable of forming hydrogen-bond networks.

In the context of aldehyde transformations, a Grotthuss-like mechanism could facilitate reactions that are catalyzed by acids or bases. For instance, in acid-catalyzed acetal (B89532) formation, the protonation of the carbonyl oxygen of this compound could be facilitated by a network of solvent molecules, leading to a more efficient transfer of a proton to the oxygen atom. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent steps of water elimination to form the acetal could also involve proton shuttling via a similar mechanism.

Computational and Experimental Insights into Deuterium Incorporation at the Aldehyde Position

The incorporation of deuterium at specific molecular positions is a powerful tool for elucidating reaction mechanisms and can also be used to alter the metabolic profiles of drug candidates. nih.gov For aldehydes such as this compound, selective deuteration of the formyl C-H bond provides a handle to study kinetic isotope effects and to track the fate of the aldehyde proton during a reaction.

Recent advancements have led to methods for the formyl-selective deuteration of aldehydes using D₂O as the deuterium source, often employing synergistic catalytic systems. nih.gov A general proposed mechanism involves the generation of a formyl radical from the aldehyde. This radical can then be trapped by a deuterated species in the reaction mixture. For example, a thiol catalyst can exchange its proton with D₂O to become deuterated. The subsequent hydrogen atom transfer (HAT) from the deuterated thiol to the formyl radical results in the desired deuterated aldehyde. nih.gov

While specific experimental data for this compound is not provided in the general literature, the table below illustrates typical outcomes for the deuteration of various aromatic aldehydes under a photoredox catalytic system, which could be analogous to the behavior of this compound.

| Aldehyde Substrate | % Deuterium Incorporation | Isolated Yield (%) |

| 2-Naphthaldehyde | >99 | 92 |

| 6-Methoxy-2-naphthaldehyde | 92 | 90 |

| 1-Naphthaldehyde | 90 | 85 |

| 4-Biphenylcarboxaldehyde | >99 | 95 |

This table presents representative data for the formyl-selective deuteration of various aromatic aldehydes to illustrate the efficiency of such methods. nih.gov The results for this compound would be expected to be influenced by the steric and electronic effects of the tert-butoxy group.

Schmidt Reaction Mechanisms for Aldehyde Conversion

The Schmidt reaction is a versatile method for the conversion of carbonyl compounds, including aldehydes, into amides or nitriles upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. When applied to aldehydes, the reaction typically yields a mixture of a nitrile and a formamide (B127407) derivative.

The mechanism for the Schmidt reaction of an aldehyde like this compound is thought to proceed as follows:

Protonation: The aldehyde oxygen is protonated by the strong acid, activating the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: Hydrazoic acid adds to the protonated carbonyl carbon to form a protonated azidohydrin intermediate.

Dehydration: The intermediate undergoes dehydration to form an iminodiazonium ion.

Rearrangement and Dinitrogen Extrusion: The crucial step involves the rearrangement of the iminodiazonium ion. One of the groups attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous loss of dinitrogen gas (N₂), which is an excellent leaving group.

Migration of Hydrogen: If the formyl hydrogen migrates, a nitrilium ion is formed, which upon hydrolysis yields a primary amine and formic acid, or more directly, can lead to the formation of a nitrile.

Migration of the Aryl Group: If the 2-tert-butoxyphenyl group migrates, an N-arylformamide is produced after hydration of the resulting cation.

The ratio of nitrile to formamide products is influenced by the migratory aptitude of the hydrogen versus the substituted aryl group, as well as by the specific reaction conditions.

| Reactant | Reagents | Major Product(s) |

| Aldehyde (RCHO) | HN₃, H₂SO₄ | Nitrile (RCN) and/or Formamide (RNHCHO) |

This table provides a generalized overview of the Schmidt reaction with aldehydes.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the tert-butoxy (B1229062) group in 2-Tert-butoxybenzaldehyde influences its reactivity, rendering it a valuable building block for the construction of complex molecular architectures. This section details its utility in the synthesis of elaborate organic scaffolds and as a precursor in multi-step synthetic sequences.

Building Block for Complex Organic Scaffolds

Organic building blocks are fundamental to the modular, bottom-up assembly of complex molecular structures, including supramolecular complexes and organic molecular constructs. In this context, this compound can be envisioned as a key starting material for the synthesis of diverse molecular scaffolds. While direct examples of the synthesis of complex organic scaffolds originating from this compound are not extensively documented, its chemical nature as a substituted benzaldehyde (B42025) allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are pivotal in the construction of larger, more intricate molecular frameworks that are central to medicinal chemistry and materials science. The tert-butoxy group can serve as a bulky directing group or a protective group that can be removed under specific conditions to reveal a hydroxyl functionality for further derivatization.

Precursor in Multi-Step Syntheses of Diverse Molecular Structures

The utility of this compound extends to its role as a precursor in multi-step syntheses, where the aldehyde functionality serves as a versatile handle for a variety of transformations. Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. The aldehyde group of this compound can undergo a plethora of reactions, including but not limited to, nucleophilic additions, reductions, oxidations, and various coupling reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse range of molecular structures. For instance, its reaction with organometallic reagents can lead to the formation of secondary alcohols, which can be further elaborated. Similarly, its participation in Wittig-type reactions can generate substituted alkenes, which are themselves versatile intermediates for further chemical manipulation. Although specific total syntheses of natural products explicitly starting from this compound are not prominently featured in the literature, its potential as a precursor is underscored by the vast number of synthetic routes that rely on functionalized benzaldehydes.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound allows for its conversion into a variety of functionalized derivatives, including nitriles, nitrogen-containing heterocycles, and its incorporation into polymer structures. These transformations highlight the compound's versatility and its potential for creating materials with tailored properties.

Formation of Nitriles via Modified Schmidt Conversions

The Schmidt reaction is a powerful tool in organic synthesis for the conversion of carbonyl compounds to amines or amides through the action of an azide in the presence of a strong acid. A modification of this reaction allows for the transformation of aldehydes into nitriles. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org This conversion is particularly useful for introducing the cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

The reaction of an aldehyde with hydrazoic acid, typically generated in situ from sodium azide and a strong acid like sulfuric acid or triflic acid, proceeds through an azidoalkanol intermediate. jk-sci.com Subsequent dehydration and rearrangement with the expulsion of nitrogen gas lead to the formation of the nitrile. jk-sci.com For aromatic aldehydes, the use of a strong acid catalyst is generally preferred. jk-sci.com A chemoselective Schmidt reaction mediated by triflic acid has been shown to be effective for the selective synthesis of nitriles from aldehydes. organic-chemistry.org

| Reactant | Reagents | Product | Reaction Type |

| Aldehyde | Hydrazoic Acid, Acid Catalyst | Nitrile | Modified Schmidt Reaction |

Incorporation into Polymer Architectures through ω-End-Functionalization in Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. A key feature of living polymerizations is the ability to introduce specific functional groups at the chain ends, a process known as end-functionalization. The introduction of an aldehyde group at the ω-end (the terminus of the polymer chain) can provide a reactive handle for subsequent post-polymerization modifications.

While the direct incorporation of this compound as an end-capping agent in GTP has not been explicitly described in the reviewed literature, the general principle of using benzaldehyde derivatives for this purpose is established. In GTP, the propagating chain end is a silyl (B83357) ketene (B1206846) acetal (B89532), which can react with electrophiles. An aldehyde, such as this compound, can act as an electrophile to quench the living polymerization, thereby introducing the 2-Tert-butoxybenzoyl group at the ω-end of the polymer chain.

This strategy would result in a polymer with a terminal aldehyde functionality (after potential deprotection of the tert-butoxy group to a hydroxyl group, if desired), which can be used for a variety of applications, such as the immobilization of the polymer onto surfaces or the conjugation with biomolecules. researchgate.netnih.govcore.ac.uknih.govresearchgate.netrsc.orgmdpi.comresearchgate.net The bulky tert-butoxy group might also influence the efficiency of the end-capping reaction and the properties of the resulting functionalized polymer.

Applications in Advanced Materials Science

The unique molecular architecture of this compound, characterized by the presence of a bulky tert-butoxy group ortho to the aldehyde functionality, makes it a valuable precursor in the design and synthesis of advanced organic materials. This section explores its application in the development of liquid crystalline systems, functional Schiff base complexes, and fluorescent organic molecular arrays.

Precursors for Liquid Crystalline Systems

This compound serves as a foundational building block for the synthesis of thermotropic liquid crystals, which are materials that exhibit liquid crystal properties within a specific temperature range. The design of such materials hinges on the precise arrangement of molecular structure, including a rigid core, flexible terminal groups, and appropriate linking units. The tert-butoxy group in this compound can play a significant role in influencing the mesomorphic behavior of the resulting liquid crystalline compounds.

The synthesis of liquid crystals from benzaldehyde derivatives often involves condensation reactions to form Schiff bases, which contribute to the rigidity of the molecular core. The general structure of thermotropic liquid crystals derived from substituted benzaldehydes is influenced by several factors that determine their mesophase behavior, such as nematic and smectic phases. nih.govresearchgate.net

Key Structural Considerations for Liquid Crystals Derived from Benzaldehydes:

| Structural Feature | Influence on Liquid Crystalline Properties |

| Rigid Core | Composed of aromatic rings (e.g., from benzaldehyde) and linking groups (e.g., Schiff base), providing structural anisotropy. nih.gov |

| Terminal Groups | The nature of the substituent on the benzaldehyde (e.g., tert-butoxy group) and the aniline derivative affects the melting and clearing points. |

| Flexible Chains | Alkoxy chains attached to the molecule contribute to the fluidity and ordering of the liquid crystalline phase. semanticscholar.org |

| Linking Units | Schiff base (-CH=N-) linkages formed from the aldehyde group contribute to the linearity and rigidity of the molecule. semanticscholar.org |

Integration into Schiff Base (Salen-Type) Complexes for Functional Materials

This compound is a key precursor in the synthesis of Schiff base ligands, particularly those of the Salen-type. These ligands are tetradentate chelating agents that can coordinate with a variety of metal ions to form stable complexes with diverse applications in catalysis and materials science. wikipedia.org The presence of the tert-butoxy group can significantly modify the electronic and steric properties of the resulting metal complexes.

The synthesis of Salen-type ligands involves the condensation of two equivalents of a substituted salicylaldehyde (B1680747), such as this compound, with one equivalent of a diamine. The resulting Salen-metal complexes have a general square-planar geometry around the metal center.

The introduction of a bulky tert-butyl group, as in the case of ligands derived from this compound, can enhance the solubility of the metal complexes in non-polar organic solvents and can also influence their catalytic activity by creating a specific steric environment around the metal center. wikipedia.orgmdpi.com These structural modifications can be tailored to achieve desired properties in the final material.

Properties of Salen-Type Complexes Influenced by Substituted Benzaldehydes:

| Property | Influence of the tert-butoxy Group |

| Solubility | The non-polar tert-butyl group increases solubility in organic solvents. wikipedia.org |

| Catalytic Activity | Steric hindrance from the bulky group can enhance selectivity in catalytic reactions. wikipedia.org |

| Molecular Packing | The shape and size of the substituent can dictate the solid-state packing and supramolecular architecture. mdpi.com |

| Electronic Properties | The electron-donating nature of the alkoxy group can modulate the redox potential of the metal center. |

Development of Fluorescent Organic Molecular Arrays via Condensation Reactions

Condensation reactions involving this compound are utilized in the creation of fluorescent organic molecular arrays. Schiff base compounds synthesized from substituted benzaldehydes and various amines often exhibit fluorescence, making them suitable for applications as sensors, probes, and in optoelectronic devices. mdpi.commdpi.com

The formation of the azomethine (-CH=N-) group through the condensation of the aldehyde with a primary amine is central to the structure of these fluorescent molecules. The fluorescence properties of these Schiff bases are dictated by the extent of π-conjugation in the molecule, the nature of the substituents on the aromatic rings, and the molecular environment. sysrevpharm.org

The tert-butoxy group in this compound can influence the photophysical properties of the resulting Schiff base. Its electron-donating character can affect the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption and emission spectra. Furthermore, the steric bulk of the tert-butoxy group can restrict intramolecular rotations, which can in some cases enhance fluorescence quantum yields by reducing non-radiative decay pathways. mdpi.com

Factors Affecting the Fluorescence of Schiff Bases Derived from Benzaldehydes:

| Factor | Description |

| π-Conjugation | The extended system of alternating double and single bonds allows for the absorption and emission of light. |

| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic rings can tune the fluorescence wavelength and intensity. mdpi.com |

| Molecular Rigidity | A more rigid molecular structure often leads to higher fluorescence efficiency. mdpi.com |

| Solvent Polarity | The surrounding solvent can influence the energy of the excited state and thus the emission spectrum. |

| Metal Ion Coordination | The chelation of metal ions by the Schiff base can lead to significant changes in fluorescence, a principle used in fluorescent sensors. fxcsxb.comnih.gov |

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula. For 2-tert-butoxybenzaldehyde (C₁₁H₁₄O₂), the calculated monoisotopic mass is 178.09938 Da. nih.govuni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique typically observes protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations. uni.lu

| Species | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 178.09938 |

| [M+H]⁺ | 179.10666 |

| [M+Na]⁺ | 201.08860 |

| Data sourced from PubChem. nih.govuni.lu |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers. mdpi.com One of its key applications is the verification of polymer end-group functionalization, where a specific molecule is attached to the terminus of a polymer chain. mdpi.com

In a research context, this compound could be used to functionalize a polymer chain that has a reactive end-group (e.g., an amine or a phosphonium (B103445) ylide). For instance, reaction of an amino-terminated polymer with the aldehyde group of this compound via reductive amination would result in the covalent attachment of a 2-tert-butoxybenzyl group to the polymer chain end.

MALDI-TOF MS can confirm the success of this reaction. The resulting mass spectrum would show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length. The mass of each peak in the spectrum of the functionalized polymer would be shifted by an amount equal to the mass of the added 2-tert-butoxybenzyl group (minus the mass of any atoms lost in the reaction, like water). This mass shift provides definitive evidence of successful end-functionalization. mdpi.com The high resolution of MALDI-TOF allows for the clear distinction between the starting polymer and the functionalized product, making it a powerful tool for polymer characterization. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations, which results in a unique spectral fingerprint for the compound. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the aldehyde group, the aromatic ring, and the tert-butyl ether moiety.

The analysis of the IR spectrum of this compound would reveal several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde, which is expected in the region of 1680-1705 cm⁻¹. The position within this range is influenced by the conjugation of the carbonyl group with the aromatic ring. Another key indicator for the aldehyde functional group is the C-H stretching vibration, which typically appears as a pair of medium-intensity peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. The tert-butoxy (B1229062) group is identified by the C-O stretching vibration, which is expected to be a strong band in the 1200-1300 cm⁻¹ region, and the characteristic C-H bending vibrations of the methyl groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Alkyl C-H (tert-butyl) | Stretching | 2850-2970 | Medium-Strong |

| Aldehyde C-H | Stretching | ~2720 and ~2820 | Medium |

| Carbonyl (C=O) | Stretching | 1680-1705 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Ether C-O | Stretching | 1200-1300 | Strong |

Beyond structural identification, IR spectroscopy serves as an invaluable tool for real-time reaction monitoring. For instance, in the synthesis of this compound from 2-tert-butoxybenzyl alcohol, the progress of the oxidation can be tracked by observing the disappearance of the broad O-H stretching band of the alcohol reactant (typically around 3200-3600 cm⁻¹) and the concurrent appearance of the strong C=O stretching band of the aldehyde product. This allows chemists to determine the endpoint of the reaction without the need for isolating the product, thereby improving efficiency and yield.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is extensively used in the context of this compound to assess the purity of the final product and to monitor the progress of a reaction over time.

In a typical GC analysis, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

For purity assessment of this compound, a sample is analyzed by GC, and the resulting chromatogram will show a major peak corresponding to the product and potentially smaller peaks for any impurities, such as unreacted starting materials or byproducts. The area under each peak is proportional to the concentration of the corresponding component. The purity can thus be calculated by dividing the peak area of this compound by the total area of all peaks.

GC is also a powerful tool for monitoring reaction progress. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC, the consumption of reactants and the formation of products can be quantified. For example, in a reaction where this compound is a reactant, its peak area would decrease over time, while the peak areas of the products would increase. This data allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, pressure, and catalyst loading. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is often suitable for the analysis of aromatic aldehydes.

Table 2: Illustrative Gas Chromatography Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Theoretical and Computational Studies of 2 Tert Butoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules like 2-Tert-butoxybenzaldehyde. DFT calculations can elucidate reaction mechanisms, predict reactivity, and determine molecular properties.

Energetic Profiles of Reaction Pathways and Transition States

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. For a reaction involving this compound, such as its oxidation or its participation in a condensation reaction, DFT can be used to construct a detailed energetic profile.

This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is determined by the energy of the transition state relative to the reactants. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, in a reaction with a nucleophile, DFT could model the stepwise process, calculating the energies of the initial reactant complex, the transition state for nucleophilic attack on the carbonyl carbon, the resulting tetrahedral intermediate, and the final product. While specific energetic data for reactions of this compound are not extensively detailed in the available literature, the methodology remains a standard and powerful approach for such investigations.

| Reaction Species | Description | Calculated Property | Significance |

|---|---|---|---|

| Reactants | This compound + Nucleophile | Gibbs Free Energy (G_reactants) | Baseline energy of the system |

| Transition State (TS) | Highest energy point on the reaction coordinate | Gibbs Free Energy (G_TS) | Determines the activation energy (ΔG‡ = G_TS - G_reactants) |

| Intermediate | A meta-stable species formed during the reaction | Gibbs Free Energy (G_intermediate) | Indicates the stability of transient species |

| Products | The final molecules formed after the reaction | Gibbs Free Energy (G_products) | Determines the overall reaction thermodynamics (ΔG_rxn = G_products - G_reactants) |

Electronic Structure Analysis for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations provide a wealth of information about the distribution of electrons within this compound, which can be used to predict its chemical behavior. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, making it susceptible to nucleophilic attack, which is characteristic of the aldehyde's carbonyl carbon. The energy of the HOMO relates to its ability to donate electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show an electron-rich (negative potential) region around the carbonyl oxygen atom due to its lone pairs and an electron-poor (positive potential) region around the carbonyl carbon atom, confirming it as the primary site for nucleophilic attack.

Atomic Charges: DFT can calculate the partial charge on each atom. This data quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen, providing a numerical basis for reactivity predictions.

These analyses collectively suggest that the primary mode of reaction for this compound will involve a nucleophile attacking the electrophilic carbonyl carbon. The bulky tert-butoxy (B1229062) group at the ortho position would also be expected to sterically hinder this approach, a factor that can be quantified through computational modeling.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Aldehydes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are widely used in toxicology and drug discovery to predict the properties of untested chemicals based on a dataset of known compounds.

Predictive Modeling for Reactivity and Chemical Behavior

For aldehydes, QSAR models have been developed to predict various endpoints, including toxicity and skin sensitization potential. These models are built by calculating a series of numerical values, known as descriptors, for each molecule and then using statistical methods to find a correlation between these descriptors and the observed activity.

The process typically involves:

Data Set Collection: A set of aldehydes with known activity data (e.g., toxicity to a specific organism) is compiled.

Descriptor Calculation: For each aldehyde, a variety of descriptors are calculated. These can include:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Quantum Chemical Descriptors: Properties derived from computational chemistry, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (log K_ow or log P), which is crucial for predicting how a chemical will distribute in biological systems.

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the activity. For example, a QSAR for skin sensitization by aldehydes was developed using hydrophobicity (log P) and an electronic parameter (Taft σ* constant) to model reactivity.

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds.

Such a model could be used to predict the potential biological or toxicological activity of this compound by calculating its specific molecular descriptors and inputting them into the validated QSAR equation.

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to Aldehydes |

|---|---|---|---|

| Hydrophobicity | log K_ow (log P) | Partitioning between fatty and aqueous environments | Governs transport to sites of action in biological systems. |

| Electronic | Taft σ* constant, HOMO/LUMO energies | Electron-withdrawing/donating ability, electrophilicity | Models the inherent chemical reactivity of the aldehyde group. |

| Topological | Molecular Connectivity Index | Molecular size, shape, and branching | Relates molecular structure to biological interaction. |

| Quantum Chemical | Partial atomic charges, Dipole moment | Charge distribution and polarity | Predicts sites of interaction and overall polarity. |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and dynamics simulations introduce the dimensions of motion and time, allowing for the study of conformational flexibility and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

The structure of this compound is not rigid. Rotation can occur around several single bonds, leading to different spatial arrangements, or conformations. The most significant rotations are around the C(aryl)-C(aldehyde) bond and the C(aryl)-O(ether) bond.

Conformational Analysis: This process aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. The bulky tert-butyl group will significantly influence the preferred orientation of both the aldehyde and the tert-butoxy groups relative to the benzene (B151609) ring. It is expected that the lowest energy conformation will seek to minimize steric clash between the tert-butyl group, the aldehyde group, and the hydrogen atom on the adjacent ring carbon. Computational methods can systematically rotate these bonds and calculate the energy at each step to map out the conformational landscape.

Intermolecular Interactions: Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of how this compound would interact with other molecules, such as solvent molecules or a biological receptor. These interactions are crucial for understanding its physical properties and biological activity. The primary intermolecular forces at play for this compound would include:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are present in all molecules and are significant for the nonpolar parts of the molecule (the benzene ring and tert-butyl group).

Dipole-dipole interactions: Resulting from the permanent dipole moment created by the polar carbonyl group (C=O). These interactions would be key in its association with other polar molecules.

π-π stacking: The aromatic ring can interact with other aromatic systems.

C–H⋯O hydrogen bonds: Weak hydrogen bonds can form between C-H donors and the carbonyl oxygen acceptor, influencing crystal packing and molecular assembly.

MD simulations can quantify the strength and dynamics of these interactions, helping to explain properties like solubility and binding affinity.

| Feature | Description | Computational Focus |

|---|---|---|

| Rotatable Bonds | C(aryl)-CHO and C(aryl)-O-C(CH₃)₃ | Conformational analysis to find low-energy structures and rotational barriers. |

| Intermolecular Forces | Van der Waals, Dipole-Dipole, π-π stacking, C–H⋯O bonds | Molecular dynamics simulations to study interactions with solvent or other molecules. |

| Steric Hindrance | The bulky tert-butoxy group ortho to the aldehyde | Analysis of how steric bulk affects the preferred conformation and accessibility of the reactive aldehyde site. |

Simulation of Reaction Intermediates and Catalytic Cycles

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving molecules such as this compound. Through the use of quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transient intermediates, and map out entire catalytic cycles. These simulations offer a molecular-level understanding that is often inaccessible through experimental means alone.

The simulation of a reaction involving this compound typically begins with the definition of the reactant structures and the catalyst, if any. The geometric and electronic structures of these starting materials are optimized to find their lowest energy conformations. As the reaction is simulated, the potential energy surface is explored to locate transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

A key aspect of these computational studies is the determination of the activation energies for each step in the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the rate of a reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. Computational models can also provide insights into the stereoselectivities of reactions by calculating the energies of different stereoisomeric transition states.

For catalytic reactions, computational simulations can model the entire catalytic cycle. This includes the initial binding of the substrate, such as this compound, to the catalyst, the subsequent chemical transformations, and the final release of the product with regeneration of the catalyst. The study of the complete catalytic cycle is essential for understanding catalyst efficiency and for the rational design of new and improved catalysts.

The bulky tert-butoxy group at the ortho position of this compound is expected to have a significant influence on its reactivity. Computational studies can quantify the steric and electronic effects of this substituent. For example, in a nucleophilic attack on the aldehyde's carbonyl group, the tert-butoxy group may sterically hinder the approach of the nucleophile. DFT calculations can model the transition state for such an attack and determine the extent to which the steric hindrance increases the activation energy compared to a less hindered benzaldehyde (B42025).

An example of the type of data that can be generated from these simulations is presented in the table below. This hypothetical data illustrates the calculated energies for key species in a simulated catalytic reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Catalyst | 0.0 |

| Intermediate 1 | Catalyst-Substrate Complex | -5.2 |

| Transition State 1 | First Transition State | +15.8 |

| Intermediate 2 | Second Intermediate | -10.3 |

| Transition State 2 | Second Transition State | +12.1 |

| Product Complex | Catalyst-Product Adduct | -20.5 |

| Products | Product + Regenerated Catalyst | -18.0 |

The data in the table provides a quantitative picture of the energy landscape of the reaction, allowing for the identification of the rate-determining step, which would be the step with the highest activation energy. Such detailed energetic information is invaluable for optimizing reaction conditions and for the in-silico screening of potential catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Tert-butoxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Friedel-Crafts alkylation of benzaldehyde derivatives using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Route 2 : Protection of phenolic hydroxyl groups (if present) with tert-butoxycarbonyl (Boc) groups, followed by oxidation of substituted benzyl alcohols to aldehydes using mild oxidizing agents like PCC (pyridinium chlorochromate) .

- Optimization : Adjust stoichiometry of tert-butylating agents, control temperature (typically 0–25°C), and use inert atmospheres to minimize side reactions. Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Spectral Analysis :

- NMR : Use -NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm). -NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .

- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and tert-butyl C-O stretches (~1100 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

- Thermal Properties : DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the electronic and steric effects of the tert-butoxy group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and electrostatic potential surfaces. Analyze steric hindrance via Mulliken charges and van der Waals radii .

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and reactivity in polar/nonpolar solvents .

- Validation : Compare computational results with experimental UV-Vis spectra or X-ray crystallography data (if available) .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts or variable yields)?

- Methodological Answer :

- Root-Cause Analysis :

Replicate Conditions : Verify temperature, catalyst loading, and moisture levels.

Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., over-oxidation products).

Cross-Reference Literature : Compare synthetic protocols from authoritative sources (e.g., NIST, PubChem) to identify deviations .

- Case Study : If tert-butyl group cleavage occurs, evaluate acid sensitivity and replace Lewis acids with milder alternatives (e.g., FeCl₃ instead of AlCl₃) .

Q. How does the tert-butoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Mechanistic Study :

- Electron Donor Effect : The tert-butoxy group is strongly electron-donating (+M effect), activating the aromatic ring toward electrophilic attack. Quantify via Hammett σ constants or kinetic studies .

- Steric Effects : Use molecular docking simulations to assess steric hindrance at ortho positions. Experimental validation via competitive reactions with bulkier electrophiles .

- Synthetic Applications : Design NAS reactions (e.g., nitration, sulfonation) under controlled conditions to exploit regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.